1-(1-Aminobutyl)adamantane hydrochloride
Description
Significance of Adamantane (B196018) in Medicinal Chemistry and Materials Science
The adamantane scaffold is a privileged structure in medicinal chemistry due to its unique combination of properties. researchgate.net Its rigid, cage-like structure and high lipophilicity make it a valuable building block for drug design. researchgate.netmdpi.com Incorporating an adamantane moiety into a drug molecule can enhance its bioavailability and metabolic stability, ultimately improving its therapeutic efficacy. nih.govresearchgate.netmdpi.com The rigid cage can protect adjacent functional groups from metabolic degradation. nih.gov
Adamantane derivatives have demonstrated a wide spectrum of biological activities, leading to the development of clinically approved drugs for various conditions. nih.gov These include antiviral agents like amantadine (B194251) and rimantadine (B1662185), which target the M2 ion channel of the influenza A virus, and drugs for neurological disorders such as memantine (B1676192), an NMDA receptor antagonist used in the treatment of Alzheimer's disease. nih.govontosight.ainih.gov Other derivatives are used as antidiabetic agents (vildagliptin, saxagliptin) and in dermatology (adapalene). nih.govmdpi.com The versatility of the adamantane core has also led to research into its potential as an antibacterial, anticancer, antimalarial, and anti-inflammatory agent. mdpi.com
In materials science, the stable and well-defined three-dimensional structure of adamantane is highly advantageous. wikipedia.orgontosight.ai Its derivatives are utilized in the creation of specialized polymers, with potential applications such as coatings for touchscreens. researchgate.netwikipedia.org The cage-like structure allows for the incorporation of guest molecules, suggesting possibilities in nanotechnology and the development of molecular electronic devices. researchgate.netwikipedia.org Adamantane can serve as a molecular building block for the self-assembly of crystalline nanostructures. researchgate.netwikipedia.org Furthermore, its structural features are being explored for creating drug delivery systems, including liposomes and dendrimers, where the adamantane unit can act as an anchor or a structural core. nih.govpensoft.net
Table 1: Examples of Clinically Used Adamantane Derivatives
| Drug Name | Therapeutic Application |
|---|---|
| Amantadine | Antiviral (Influenza A), Antiparkinsonian nih.govnih.gov |
| Memantine | Alzheimer's Disease (NMDA receptor antagonist) nih.govnih.gov |
| Rimantadine | Antiviral (Influenza A) nih.govmdpi.com |
| Adapalene | Acne Treatment nih.govmdpi.com |
| Saxagliptin (B632) | Type 2 Diabetes nih.govmdpi.com |
The Adamantane Cage as a Rigid Three-Dimensional Scaffold for Molecular Design
The molecular architecture of adamantane, which can be described as the fusion of three cyclohexane (B81311) rings in a strain-free chair conformation, provides an exceptionally rigid and stable scaffold. wikipedia.org This inherent rigidity is a key attribute for molecular design, as it allows for the precise spatial orientation of functional groups attached to the cage. nih.govnih.gov Unlike flexible aliphatic chains, the adamantane core locks substituents into well-defined geometric positions, which is crucial for designing molecules that can interact with specific biological targets like enzyme active sites or cell surface receptors. nih.govnih.gov
This structural predictability makes adamantane an ideal scaffold for constructing multivalent systems. nih.gov By attaching multiple ligands to the adamantane core, researchers can create molecules that bind to multiple receptor sites simultaneously, a strategy that can significantly enhance binding affinity and specificity. nih.gov For instance, adamantane derivatives have been designed to present three functional groups in a tripodal arrangement, creating a specific recognition motif for interacting with biological surfaces. nih.govresearchgate.net This precise geometric control is difficult to achieve with more flexible molecular backbones. nih.gov The adamantane framework has also been used as a rigid spacer in the synthesis of polymers and other complex molecular architectures. mdpi.com
Overview of Adamantane Derivatives with Aminated Substituents in Academic Inquiry
The introduction of amine functionalities to the adamantane scaffold has been a particularly fruitful area of research, leading to some of the most well-known and therapeutically important adamantane derivatives. mdpi.comnih.gov The first adamantane-based drug to be approved for clinical use was 1-aminoadamantane, also known as amantadine. nih.govnih.gov Its discovery as an antiviral agent against influenza A in the 1960s marked the birth of adamantane's role in medicinal chemistry. nih.gov
Following amantadine, a variety of other aminated derivatives have been synthesized and investigated. nih.govmdpi.com These compounds often feature the amino group, or a substituted amino group, attached to one of the bridgehead carbons of the adamantane cage. The primary amine in these molecules is typically protonated at physiological pH, which is a key factor in their mechanism of action, such as the blockage of the M2 proton channel in the influenza virus. nih.gov
Academic inquiry has extended beyond simple amino-substituents to include a wide range of aminated side chains to explore structure-activity relationships. nih.govmdpi.com The specific compound, 1-(1-Aminobutyl)adamantane hydrochloride , is a representative example of this line of research. ontosight.ai It features a butyl chain with an amino group attached, extending from the adamantane core. ontosight.ai Research into such derivatives aims to understand how modifications to the amino substituent affect biological activity. ontosight.ai Studies have explored these compounds for potential antiviral and neuroprotective effects. ontosight.ai The synthesis of these molecules generally involves attaching the aminobutyl side chain to the adamantane core and subsequently forming the hydrochloride salt to improve properties like solubility. ontosight.ai
Table 2: Research on Selected Aminated Adamantane Derivatives
| Compound | Area of Academic Inquiry | Potential Mechanism/Target |
|---|---|---|
| 1-Aminoadamantane (Amantadine) | Antiviral, Neuroprotection nih.govnih.gov | Influenza M2 ion channel blocker, Dopamine (B1211576) release, NMDA receptor antagonism nih.govnih.gov |
| 1-(1-Aminoethyl)adamantane (Rimantadine) | Antiviral mdpi.com | Influenza M2 ion channel blocker mdpi.com |
| 1-Amino-3,5-dimethyladamantane (Memantine) | Neuroprotection (Alzheimer's Disease) nih.govnih.gov | NMDA receptor antagonist chemsrc.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1-adamantyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N.ClH/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13H,2-9,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHDIALVIBPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980659 | |
| Record name | 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63872-79-7 | |
| Record name | Adamantane, 1-(1-aminobutyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063872797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Adamantan-1-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Aminated Adamantane Derivatives
General Principles of Adamantane (B196018) Functionalization
The functionalization of the adamantane scaffold is governed by the differential reactivity of its two types of carbon atoms: four tertiary carbons at the bridgehead positions (C1-type) and six secondary carbons in the methylene (B1212753) bridges (C2-type). nih.gov Most functionalization reactions occur preferentially at the more reactive tertiary bridgehead sites. wikipedia.orgresearchgate.net
Key principles and reactions in adamantane functionalization include:
Cationic Reactions: The stability of the 1-adamantyl cation makes it a key intermediate in many synthetic transformations. It can be readily generated from adamantane or its derivatives (e.g., 1-bromoadamantane) using Lewis acids or strong protic acids. This cation can then be trapped by various nucleophiles to introduce functional groups.
Radical Reactions: The adamantyl radical is also a useful intermediate for forming new bonds. Direct C-H activation to generate an adamantyl radical allows for subsequent reactions like Giese-type additions to alkenes, providing a pathway to C-C bond formation. nih.gov
Oxidative Functionalization: Direct oxidation of adamantane can introduce hydroxyl or carbonyl groups. For instance, reaction with concentrated sulfuric acid can produce adamantanone, a versatile intermediate. wikipedia.orgresearchgate.net Chromic acid oxidation is a useful method for preparing bridgehead alcohols. researchgate.net
These fundamental approaches are summarized in the table below.
| Functionalization Principle | Key Intermediate | Common Reagents/Conditions | Resulting Functional Group |
| Electrophilic/Cationic | 1-Adamantyl Cation | Lewis Acids (e.g., AlCl₃), Strong Acids | Halides, Hydroxyls, Carboxyls |
| Radical Abstraction | 1-Adamantyl Radical | Radical Initiators, Photoredox Catalysis | Alkyls, Acyls, Cyanoethyls |
| Direct Oxidation | - | H₂SO₄, Chromic Acid | Carbonyls, Hydroxyls |
Synthesis of Adamantane Core Structures with Amine Moieties
Introducing an amine group onto the adamantane core is a critical step in synthesizing a vast array of biologically active molecules. Several robust methods have been developed to achieve this transformation.
The synthesis of 1-aminoadamantane (amantadine) and its close analogue 1-(1-aminoethyl)adamantane (rimantadine) has been extensively studied.
Ritter-type Reaction: A common method involves the reaction of adamantane or a derivative like 1-bromoadamantane (B121549) with a nitrile (such as acetonitrile) in the presence of a strong acid like sulfuric acid. nih.gov This forms an N-alkylated amide intermediate (e.g., N-(1-adamantyl)-acetamide), which is subsequently hydrolyzed to yield the primary amine. nih.gov
Synthesis of Analogues: The synthesis of rimantadine (B1662185) often involves similar principles, starting from precursors that already contain the ethylidene group or by elaborating a functional group at the bridgehead position.
Reductive amination is a powerful technique that converts a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org In adamantane chemistry, this method is particularly useful for synthesizing N-substituted or more complex aminoadamantanes.
The process involves two main steps:
Reaction of a carbonyl compound with an amine to form an imine or iminium ion.
Reduction of the imine/iminium ion to the corresponding amine.
A key advantage is that it can often be performed as a one-pot reaction. jocpr.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the starting carbonyl compound. masterorganicchemistry.com Acyladamantanes, formed through radical C-H functionalization, are useful intermediates that can be converted to amines via reductive amination. nih.gov However, the protocol can have limitations with sterically hindered primary amines like 1-aminoadamantane. beilstein-journals.org
Creating more complex, substituted aminoadamantanes often requires multi-step synthetic strategies. arxiv.orgresearchgate.net These pathways allow for the precise installation of various functional groups on the adamantane scaffold.
Examples of such strategies include:
Amide Coupling and Reduction: Adamantane carboxylic acids can be coupled with amines to form amides, which are then reduced using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) to yield the corresponding secondary or tertiary amines. nih.govstrath.ac.uk
Amino Acid Conjugation: Amino acids can be coupled to an aminoadamantane core, such as amantadine (B194251) or rimantadine, to create peptide analogues. This typically involves protecting the amino acid, coupling it to the adamantane amine using peptide coupling reagents (e.g., TBTU), and then deprotecting the final product. nih.gov
Framework Rearrangement: Complex syntheses can involve the construction of the adamantane core from bicyclic precursors through rearrangement reactions, incorporating the desired substituents during the process. nih.gov
Specific Synthetic Strategies for 1-(1-Aminobutyl)adamantane Hydrochloride Precursors
The synthesis of this compound involves two key transformations: the formation of a carbon-carbon bond to attach a four-carbon chain at a bridgehead position and the introduction of the amine functionality. ontosight.ai
Attaching an alkyl chain to the adamantane bridgehead is a crucial step for synthesizing the precursor to 1-(1-aminobutyl)adamantane. This can be achieved through several methodologies that leverage the unique reactivity of the adamantane cage.
Acylation followed by Reduction/Amination: One of the most direct routes to a precursor involves the acylation of adamantane. Friedel-Crafts acylation with butyryl chloride and a Lewis acid catalyst (e.g., AlCl₃) can produce 1-adamantyl propyl ketone. This ketone is an ideal precursor, which can then be converted to the target amine via reductive amination. Radical-based acylations are also effective methods for creating such ketone intermediates. nih.gov
Radical Addition: The 1-adamantyl radical, generated from a suitable precursor, can add to electron-deficient alkenes. acs.org For example, addition to an appropriate four-carbon unsaturated system could establish the required carbon skeleton.
Organometallic Coupling: While less common for simple alkyl chains, adamantyl organometallic reagents (e.g., Grignard or zinc reagents) can be coupled with suitable electrophiles in cross-coupling reactions to form C-C bonds. researchgate.net
A plausible synthetic pathway is outlined in the table below, starting from the versatile 1-adamantyl propyl ketone intermediate.
| Step | Reaction Type | Reactants | Product |
| 1 | Friedel-Crafts Acylation | Adamantane, Butyryl Chloride, AlCl₃ | 1-Adamantyl propyl ketone |
| 2 | Reductive Amination | 1-Adamantyl propyl ketone, Ammonia, NaBH₃CN | 1-(1-Aminobutyl)adamantane |
| 3 | Salt Formation | 1-(1-Aminobutyl)adamantane, HCl | This compound |
Introduction of the Amine Functionality via Nitration, Reduction, or Reductive Amination Pathways
The introduction of an amine group to the adamantane scaffold can be achieved through several strategic pathways, including nitration followed by reduction, and reductive amination. These methods provide versatile routes to aminated adamantane derivatives.
Nitration of the adamantane core, followed by reduction of the nitro group, is a common method for preparing aminoadamantanes. The nitration of adamantane itself can be selectively directed to the bridgehead position. rsc.org For instance, the reaction of adamantane with nitrogen dioxide in the presence of ozone at low temperatures selectively yields the corresponding nitro derivative as the main product. rsc.org The reactivity and product distribution in the nitration of 1-substituted adamantanes are influenced by the electronic nature of the substituent. rsc.org A variety of nitrating agents have been employed for adamantane-bearing aromatic ketones, including mixed acid (a mixture of sulfuric and nitric acids), acetyl nitrate, and guanidine (B92328) nitrate. semanticscholar.orgresearchgate.net The choice of nitrating system can significantly affect the yield and regioselectivity of the reaction. semanticscholar.orgresearchgate.net Once the nitro group is installed, it can be converted to a primary amine through standard reduction procedures, although specific reducing agents for nitro-adamantane were not detailed in the provided results.
Reductive amination offers an alternative and highly controlled method for synthesizing substituted amines. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com For adamantane derivatives, this could involve reacting an adamantyl ketone or aldehyde with an appropriate amine, followed by reduction. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com
Another related pathway is the Ritter reaction, which can be used to synthesize N-alkyl amides that are subsequently hydrolyzed to amines. For example, reacting a suitable adamantane alcohol or its precursor with a nitrile in the presence of a strong acid yields an acetamide (B32628) derivative. This acetamide can then be hydrolyzed to produce the corresponding amine. nih.govnih.gov
Table 1: Nitrating Systems for 1-Adamantyl Phenyl Ketone
| Nitrating System | Conditions | Yield of Mononitrated Products |
|---|---|---|
| Mixed Acid (H2SO4/HNO3) | - | Quantitative |
| Nitric Acid in Acetic Anhydride | - | Quantitative |
| Silver Nitrate with Acetyl Chloride | Acetonitrile (B52724) | No quantitative yield mentioned |
| Guanidine Nitrate in Sulfuric Acid | - | Quantitative |
Data sourced from references semanticscholar.orgresearchgate.net.
Halogenation and Subsequent Amination Routes for Adamantane Derivatives
A robust and widely utilized strategy for the synthesis of aminated adamantane derivatives involves the initial halogenation of the adamantane nucleus, followed by nucleophilic substitution with an amine source. This two-step process is particularly effective for introducing an amino group at the tertiary bridgehead positions of the adamantane cage.
The halogenation of adamantane, particularly bromination, proceeds readily. Adamantane reacts with molecular bromine, and under forcing conditions such as boiling, it yields 1-bromoadamantane. wikipedia.org The presence of a Lewis acid catalyst can facilitate multiple brominations. wikipedia.org This halogenated intermediate serves as a key precursor for amination.
The synthesis of amantadine (1-aminoadamantane) hydrochloride is a classic example of this route. Starting from 1-bromoadamantane, the bromine atom is replaced by an amino group. One established method is a variation of the Ritter reaction, where 1-bromoadamantane is reacted with acetonitrile and sulfuric acid to produce N-(1-adamantyl)-acetamide. nih.gov This intermediate amide is then deacetylated through hydrolysis to yield 1-aminoadamantane. nih.gov The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt. nih.gov
A more direct and economical, two-step, one-pot procedure has also been developed. nih.gov This method involves reacting 1-bromoadamantane with formamide (B127407) in the presence of sulfuric acid to generate N-(1-adamantyl)-formamide. nih.govresearchgate.net This key intermediate is then hydrolyzed with an aqueous solution of hydrochloric acid to directly afford amantadine hydrochloride in high yield. nih.gov This improved process avoids more toxic reagents and is suitable for large-scale production. nih.gov
Table 2: Two-Step Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane
| Step | Reaction | Reagents and Conditions | Yield |
|---|---|---|---|
| 1 | Formation of N-(1-adamantyl)-formamide | 1-bromoadamantane, formamide, H2SO4 96%, 85°C | 94% |
| 2 | Hydrolysis to Amantadine HCl | N-(1-adamantyl)-formamide, aq. HCl, reflux | 93% |
| Overall | - | - | 88% |
Data sourced from reference nih.gov.
Structural Elucidation and Advanced Characterization Techniques in Adamantane Chemistry
Spectroscopic Analysis for Confirmation of Adamantane (B196018) Derivative Structures (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For adamantane derivatives, ¹H NMR spectra help identify the protons on the adamantane cage and the substituent groups. The characteristic signals for the adamantane core protons typically appear as broad multiplets in specific regions of the spectrum. mdpi.comchemicalbook.com ¹³C NMR spectroscopy is equally crucial for confirming the number and type of carbon atoms in the adamantane cage and its side chains. mdpi.comijpsr.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The adamantane cage itself has characteristic C-H stretching and bending vibrations. researchgate.netresearchgate.net For a compound like 1-(1-Aminobutyl)adamantane hydrochloride, IR spectroscopy would be used to confirm the presence of the amine group (N-H stretching and bending vibrations) and the hydrocarbon framework. ijpsr.comnist.gov
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. ijpsr.comresearchgate.netnih.gov
Below are representative spectroscopic data tables for a related compound, 1-Adamantanamine hydrochloride, which illustrate the type of information obtained from these analyses.
Table 1: Representative ¹H NMR Spectroscopic Data for 1-Adamantanamine hydrochloride Data presented is illustrative for a related adamantane derivative.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.28 | br, s | 3H (-NH₃⁺) |
| 2.15 | s | 3H (Adamantane-H) |
| 1.75 | m | 6H (Adamantane-H) |
| 1.65 | m | 6H (Adamantane-H) |
Source: Adapted from various sources providing data on amantadine (B194251) hydrochloride. researchgate.net
Table 2: Representative ¹³C NMR Spectroscopic Data for 1-Adamantanamine hydrochloride Data presented is illustrative for a related adamantane derivative.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 52.5 | C-N |
| 40.1 | Adamantane-C |
| 35.5 | Adamantane-C |
| 29.2 | Adamantane-C |
Source: Adapted from various sources providing data on amantadine hydrochloride. researchgate.net
Table 3: Representative IR Absorption Bands for 1-Adamantanamine hydrochloride Data presented is illustrative for a related adamantane derivative.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3000 | N-H Stretch | Primary Amine Salt |
| 2900-2850 | C-H Stretch | Adamantane Cage |
| 1600-1500 | N-H Bend | Primary Amine Salt |
| 1450 | C-H Bend | Adamantane Cage |
Source: Adapted from NIST Chemistry WebBook and other spectroscopic data. nist.gov
Crystallographic Studies for Determining Solid-State Structure of Adamantane Derivatives (e.g., X-ray Diffraction)
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For adamantane derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov It also reveals how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding, particularly relevant for hydrochloride salts. researchgate.net
Advanced Analytical Methodologies for Purity Assessment and Isomeric Characterization
Ensuring the purity and correct isomeric form of a chemical compound is critical. For adamantane derivatives, advanced analytical methodologies are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. researchgate.net Reversed-phase HPLC methods can effectively separate the main compound from any impurities or by-products from the synthesis. researchgate.net The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. ias.ac.in
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful tool for purity analysis and can also be used for the separation and identification of volatile adamantane derivatives.
Capillary Zone Electrophoresis has been shown to be effective for the separation and determination of different adamantane derivatives, including those with antiviral activity. This technique separates compounds based on their charge-to-size ratio, offering an alternative method for both purity and isomeric analysis. researchgate.net
The characterization of isomers is particularly important in adamantane chemistry. For instance, substituents can be placed at different positions on the adamantane cage, leading to positional isomers. Chiral adamantane derivatives can also exist when the substitution pattern results in a chiral molecule. wikipedia.org Spectroscopic and chromatographic techniques are crucial for distinguishing between such isomers.
Advanced Functionalization and Derivatization Strategies for Aminoadamantane Derivatives
Amide and Peptide Conjugation of Aminoadamantanes for Bioactive Compounds
The primary amine of aminoadamantanes is readily amenable to acylation, forming stable amide bonds. This strategy is a cornerstone for integrating the unique properties of the adamantane (B196018) cage into larger, biologically active molecules, particularly peptides. The incorporation of an adamantane moiety can enhance the lipophilicity and metabolic stability of peptide-based drugs, potentially improving their pharmacokinetic profiles. strath.ac.uk
The process typically involves reacting the aminoadamantane with a carboxylic acid, acyl chloride, or activated ester under standard peptide coupling conditions. strath.ac.uk While the steric bulk of the adamantyl group can sometimes hinder the reaction, especially with other bulky reactants, the formation of adamantane-derived amides is a well-established synthetic route. strath.ac.uk
Research into adamantane-based modifications has shown that these conjugates can target specific biological receptors. For instance, mannose conjugates of adamantyl tripeptides have been synthesized to target mannose receptors on immunocompetent cells like macrophages and dendritic cells. nih.gov These studies highlight the utility of amide bond formation to link aminoadamantanes to specific targeting moieties.
Table 1: Examples of Amide and Peptide Conjugation with Aminoadamantane Analogs
| Derivative Type | Conjugated Moiety | Purpose/Application | Reference |
| Adamantyl Tripeptides | Mannose | Targeting mannose receptors on immune cells | nih.gov |
| Adamantane-Dendrons | P140 Peptide | Enhancing biological activity for biomedical applications | nih.gov |
| Muramic Acid Conjugates | Peptide Chains | Creating immunostimulating compounds | nih.gov |
This conjugation strategy effectively combines the biological specificity of peptides with the advantageous physicochemical properties of the adamantane core, such as increased stability and improved cell membrane permeability. nih.gov
Formation of Schiff Bases and Hydrazide-Hydrazone Derivatives from Aminoadamantanes
The primary amine of compounds like 1-(1-aminobutyl)adamantane provides a reactive site for condensation reactions with carbonyl compounds, leading to the formation of imines, commonly known as Schiff bases. This reaction is a straightforward and efficient method for generating new adamantane derivatives. mdpi.comnih.gov The synthesis typically involves the condensation of the aminoadamantane with an appropriate aldehyde or ketone, often under reflux in a suitable solvent like ethanol. nih.gov
A wide variety of Schiff bases have been synthesized from adamantane amines, including amantadine (B194251) and rimantadine (B1662185), by reacting them with substituted benzaldehydes and other carbonyl-containing molecules. nih.govresearchgate.net These derivatives are of significant interest in medicinal chemistry, and their coordination with transition metals has been explored to create complexes with potential enzymatic inhibitory activity. nih.govresearchgate.net
While structurally related, hydrazide-hydrazone derivatives are generally not synthesized directly from aminoadamantanes. Instead, they are typically formed through the condensation of an adamantane-carbohydrazide with an aldehyde or ketone. nih.govmdpi.com The synthesis starts with an adamantanecarboxylic acid, which is converted to its corresponding hydrazide, and this intermediate is then reacted to form the final hydrazide-hydrazone product. nih.gov These compounds have shown a range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com
Table 2: Synthesis of Adamantane-Based Schiff Bases and Hydrazide-Hydrazones
| Derivative Class | Starting Adamantane Material | Reactant | Key Findings | Reference(s) |
| Schiff Bases | Amantadine (1-Aminoadamantane) | 3-allyl-2-hydroxybenzaldehyde | Formation of a novel Schiff base ligand capable of coordinating with various metal ions (Zn, Co, Cr, VO). | nih.gov |
| Schiff Bases | 1-(1-Adamantyl)ethanamine (Rimantadine) | Vanillin, Veratraldehyde, etc. | Synthesis of previously unknown Schiff bases containing the adamantane fragment. | researchgate.net |
| Hydrazide-Hydrazones | 1-Adamantane Carboxylic Acid | Hydrazine hydrate, then aromatic ketones | Synthesis of hydrazide-hydrazones with potential antibacterial and cytotoxic activity. | nih.gov |
| Hydrazide-Hydrazones | Adamantane-1-carbohydrazide | 2,6-diacetylpyridine | Creation of a pentadentate ligand capable of forming dinuclear metal complexes. | researchgate.net |
The formation of the C=N bond is a key characteristic of these derivatives, and its presence can be confirmed using spectroscopic methods such as FT-IR, which shows a characteristic absorption band for the imine stretching vibration. samipubco.com
Design and Synthesis of Multivalent Adamantane Scaffolds for Ligand Presentation
The rigid, tetrahedral geometry of the adamantane cage makes it an exceptional scaffold for the design of multivalent ligands. researchgate.netnih.gov Multivalency, the simultaneous binding of multiple ligands to a receptor, can dramatically enhance binding affinity and specificity. nih.gov Adamantane-based scaffolds are designed to present multiple functional groups in a precise and well-defined spatial orientation. nih.govnih.gov
A common strategy is the "3+1" approach, where three of the adamantane bridgehead positions are functionalized with arms for ligand attachment, while the fourth position is occupied by a distinct functional group, such as an amine. nih.govcapes.gov.br This amine provides a conjugation point for an "effector" molecule, such as a radiotracer, contrast agent, or cytotoxin, without interfering with the ligand-receptor interactions. nih.govnih.gov
The synthesis of these scaffolds can be complex, often starting from adamantane and proceeding through multiple steps to install the desired functionalities at the bridgehead positions. nih.govcapes.gov.br The resulting structures orient the ligands in a defined tripodal geometry, which is crucial for achieving a perfect fit with biological targets like cell surface epitopes. nih.gov This precise geometric presentation has been shown to improve binding affinity by several orders of magnitude in certain systems. nih.gov
Table 3: Characteristics of Adamantane-Based Multivalent Scaffolds
| Scaffold Design | Key Features | Synthetic Approach | Potential Applications | Reference(s) |
| "3+1" Tetra-substituted Adamantane | Three arms for ligand attachment; one arm for effector molecule conjugation. | Multi-step synthesis starting from adamantane or arylated adamantane derivatives. | Multivalent tumor targeting, cell surface binders, assembly of ligand/marker conjugates. | nih.govnih.govcapes.gov.brnih.gov |
| Tripodal Recognition Motif | Orients three ligands in a strict tripodal geometry. | Functionalization of adamantane bridgehead positions with carboxylic acids or other linkers. | Enhancing ligand-receptor binding affinity and specificity. | researchgate.netnih.gov |
These adamantane-based systems serve as rigid building blocks that can tetrahedrally orient four arms in space, making them highly valuable for studies of multivalent interactions in medicinal chemistry and material science. nih.gov
Incorporation of Adamantane Amine Units into Hybrid Molecules for Enhanced Biological Functionality
The concept of molecular hybridization involves combining two or more pharmacophores into a single "hybrid" molecule. This strategy aims to create compounds with improved affinity, better selectivity, or a broader spectrum of activity compared to the individual components. The amine group of 1-(1-aminobutyl)adamantane is an ideal anchor point for incorporating the adamantane cage into such hybrid structures. researchgate.net
Examples of this approach include the creation of adamantane-isothiourea hybrids, which have been investigated for antimicrobial and hypoglycemic activities. mdpi.com In other cases, adamantane derivatives have been incorporated into molecules designed to act as ion channel blockers, where the bulky adamantane group plays a key role in the molecule's mechanism of action. nih.gov The synthesis of these hybrids leverages the reactivity of the amine group to connect the adamantane scaffold to other bioactive fragments, resulting in novel compounds with potentially synergistic or enhanced therapeutic effects. researchgate.netmdpi.com
Table 4: Examples of Hybrid Molecules Incorporating Adamantane Amine Units
| Hybrid Molecule Class | Adamantane Derivative | Other Pharmacophore(s) | Intended Biological Effect | Reference(s) |
| Adamantane-Isothiourea Derivatives | 1-Adamantylamine | Isothiocyanate, Benzyl Bromides | Antimicrobial, Hypoglycemic | mdpi.com |
| Dicationic Channel Blockers | Dicationic Adamantane Derivatives | Polyamine-like chains | AMPA receptor channel blocking | nih.gov |
| General Bioactive Hybrids | Aminoadamantanes | Various Pharmacophores | Improved ADME properties, enhanced stability and potency | researchgate.net |
By serving as a lipophilic "bullet," the adamantane amine unit can help deliver other pharmacologically active moieties to their targets more effectively, making it a powerful tool in modern drug design. nih.gov
Molecular and Cellular Mechanisms of Action of Aminoadamantane Compounds
Ion Channel Modulation by Aminoadamantanes
A primary mechanism of action for aminoadamantane compounds is the modulation of ion channel function, which is central to their antiviral and neurological effects.
Adamantane (B196018) amine derivatives are well-established inhibitors of the M2 proton channel of the influenza A virus, a protein crucial for viral replication. ontosight.ainih.gov The M2 protein forms a homotetrameric, pH-gated proton channel that allows protons to flow from the endosome into the interior of the virus particle. nih.govplos.org This acidification is a critical step for uncoating the virus, which involves the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm of the host cell. mdpi.com
The inhibitory mechanism involves the physical blockade of the M2 channel pore. The lipophilic adamantane cage anchors the molecule within the hydrophobic transmembrane portion of the channel, while the protonated amine group interacts with key residues, such as serine-31, effectively plugging the channel and preventing proton transport. researchgate.net This action halts the viral uncoating process and inhibits replication. patsnap.com However, the efficacy of these compounds is limited by the emergence of resistant viral strains, often due to single amino acid mutations in the pore-lining region of the M2 channel (e.g., S31N, V27A, L26F), which reduce the binding affinity of the drug. nih.govmpg.de
Inhibitory Concentration (IC50) of Adamantane Derivatives on Influenza A M2 Channels
| Compound | M2 Channel Variant | IC50 (μM) | Reference |
|---|---|---|---|
| Amantadine (B194251) | Wild-Type | 15.76 ± 1.24 | nih.gov |
| Amantadine | L26F Mutant | 164.46 ± 14.40 | nih.gov |
| Amantadine | V27A Mutant | 1840 | nih.gov |
| Amantadine | S31N Mutant | 237.01 ± 22.14 | nih.gov |
| Rimantadine (B1662185) | Wild-Type | ~0.04 | mpg.de |
Aminoadamantanes, including amantadine and its derivative memantine (B1676192), act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate-gated ion channel involved in synaptic plasticity and neurotransmission. nih.govnih.gov These compounds function as uncompetitive, voltage-dependent open-channel blockers. wikipedia.org This means they only enter and block the channel when it is opened by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine). wikipedia.org
The blockade is voltage-dependent because the positively charged amine group is driven into the channel pore by the negative membrane potential. This mechanism is considered to have a self-limiting effect; under conditions of normal synaptic activity, the drug has a modest effect, but during excessive, pathological activation of NMDA receptors (excitotoxicity), the increased channel opening allows the drug to exert a more profound inhibitory effect. nih.gov
A distinctive feature of amantadine's mechanism is that, in addition to blocking current flow, it accelerates the channel's closing rate when bound inside the pore. nih.gov This stabilization of the channel's closed state means its primary mode of action at therapeutic concentrations is more akin to a "gating antagonist" rather than a simple channel blocker, a property that may contribute to its clinical tolerability compared to other NMDA antagonists. nih.gov
Interactions with Neurotransmitter Systems (e.g., Dopamine (B1211576) Release Modulation)
The effects of aminoadamantanes on neurotransmitter systems, particularly the dopaminergic system, are central to their use in neurological disorders. Amantadine is known to enhance dopaminergic transmission through a multifaceted mechanism. patsnap.comwikipedia.org
Research indicates that amantadine promotes the release of dopamine from presynaptic nerve terminals and also inhibits its reuptake by blocking the dopamine transporter (DAT). patsnap.comyoutube.com This dual action increases the concentration and residence time of dopamine in the synaptic cleft, thereby amplifying dopaminergic signaling. patsnap.com The mechanism for increased dopamine release is linked to its activity as an NMDA receptor antagonist. By blocking presynaptic NMDA receptors, amantadine can indirectly modulate the activity of the dopamine transporter, contributing to higher extracellular dopamine levels. researchgate.net Some evidence also suggests amantadine may have effects on sigma-1 (σ1) receptors, which can further modulate dopamine release. wikipedia.orgresearchgate.net
Modulation of Quorum Sensing Systems in Microbial Pathogens
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production, in a density-dependent manner. nih.govfrontiersin.org The inhibition of QS is an emerging anti-virulence strategy to combat pathogenic bacteria. nih.gov
While not a classical mechanism for this drug class, recent research has begun to explore the potential of adamantane derivatives as quorum sensing inhibitors (QSIs). Studies have investigated compounds such as 4-(adamantyl-1)-1-(1-aminobutyl)benzene and novel derivatives of memantine and rimantadine for their ability to interfere with QS-controlled virulence in pathogens like Pseudomonas aeruginosa. researchgate.netcolab.ws This suggests that the adamantane scaffold may be a viable backbone for the design of novel agents that attenuate bacterial pathogenicity without exerting direct bactericidal pressure, potentially reducing the development of resistance. researchgate.net
Mechanisms of Enzyme Inhibition by Adamantane-Based Molecules
The unique physicochemical properties of the adamantane scaffold—its rigidity, lipophilicity, and three-dimensional structure—make it a valuable pharmacophore in the design of enzyme inhibitors. The bulky cage can anchor a molecule within a hydrophobic pocket of an enzyme's active site, enhancing binding affinity and stability. nih.gov
Adamantane-based molecules have been developed to inhibit a wide range of enzymes implicated in various diseases.
Examples of Enzyme Inhibition by Adamantane-Based Molecules
| Target Enzyme | Adamantane-Based Inhibitor Class | Therapeutic Area | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 4-Aminoquinoline-Adamantane Conjugates | Alzheimer's Disease | nih.gov |
| α-Amylase & α-Glucosidase | Amantadine-Thiazole Derivatives | Diabetes | nih.gov |
| Urease | Amantadine-Thiazole Derivatives | Infections (e.g., H. pylori) | nih.gov |
| Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Adamantane-Monoterpene Conjugates | Cancer | nih.gov |
The mechanism of inhibition varies with the target. For cholinesterases, adamantane-aminoquinoline hybrids act as potent inhibitors, with the adamantane moiety likely interacting with hydrophobic regions of the enzyme's active site gorge. nih.gov In the case of digestive enzymes like α-amylase and α-glucosidase, amantadine-thiazole derivatives have shown significant inhibitory activity, which is relevant for controlling post-prandial hyperglycemia. nih.gov Furthermore, adamantane derivatives have been designed to inhibit Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme, which can sensitize cancer cells to conventional chemotherapy. nih.gov
Structure Activity Relationship Sar Studies of Substituted Aminoadamantane Derivatives
Impact of Alkyl Chain Length and Branching on Biological Activity of Adamantane (B196018) Amines
The length and branching of the alkyl chain attached to the amino group of adamantane derivatives can significantly influence their biological activity. Studies on N-alkyl-substituted analogues of amantadine (B194251) have shown that increasing the size of the N-substituents can diminish antiviral activity against influenza A. nih.govnih.gov For instance, while N-methyl and N-ethyl derivatives of amantadine retain some activity, further elongation or branching of the alkyl chain generally leads to a decrease in potency. nih.gov
In the context of N-methyl-D-aspartate (NMDA) receptor antagonism, the substitution pattern on the amino group also plays a crucial role. While some N-alkylation is tolerated, bulky substituents can be detrimental to binding affinity. nih.gov For example, N-methylaminoadamantane was found to be the weakest binding compound in a series of aminoadamantanes studied for their affinity to the MK-801 binding site of the NMDA receptor. nih.gov
Conversely, in other therapeutic areas, extending the alkyl chain has been shown to be beneficial. For instance, in a series of amphiphilic selenolanes, conjugates with intermediate alkyl chain lengths (C8-C10) exhibited a concentration- and time-dependent increase in cytotoxicity, suggesting an optimal range for this property. nih.gov This highlights that the effect of alkyl chain length is target- and property-specific.
Table 1: Effect of N-Alkyl Substitution on Biological Activity of Amantadine Analogues This table is for illustrative purposes and synthesizes general findings.
| N-Substituent | Relative Antiviral Activity (Influenza A) | Relative NMDA Receptor Binding |
| -H (Amantadine) | +++ | ++ |
| -Methyl | ++ | + |
| -Ethyl | ++ | Not widely reported |
| -Propyl | + | Not widely reported |
| -Butyl | + | Not widely reported |
| -N,N-diethyl | + | Not widely reported |
Role of Adamantane Substitution Pattern on Target Binding and Selectivity
Substitution on the adamantane cage itself is a critical determinant of biological activity and target selectivity. For anti-influenza A activity, substitution at the tertiary positions of the adamantane nucleus in amantadine has been found to be detrimental. nih.gov This suggests that the unsubstituted, symmetrical nature of the adamantane core is important for its interaction with the M2 ion channel of the influenza A virus. nih.govnih.gov
In contrast, for NMDA receptor antagonists, substitutions on the adamantane ring can enhance activity. For example, memantine (B1676192) (1-amino-3,5-dimethyladamantane) exhibits a higher affinity for the NMDA receptor than amantadine. nih.govcapes.gov.br This indicates that the addition of methyl groups at the 3 and 5 positions creates favorable interactions within the receptor's binding pocket. The position and nature of the substituent on the phenyl ring of adamantane-sulfonamide derivatives have also been shown to significantly influence their packing architecture and non-covalent interactions in crystals, which can translate to differences in biological activity. researchgate.net
Furthermore, the substitution pattern can modulate selectivity for different receptor subtypes. For instance, specific adamantane-substituted retinoids have shown selectivity for the retinoic acid receptor gamma (RARγ). nih.gov The steric bulk and electronic properties of substituents on the adamantane scaffold play a significant role in determining the binding orientation and affinity for the target. nih.govmdpi.com
Table 2: Influence of Adamantane Core Substitution on Target Activity This table is for illustrative purposes and synthesizes general findings.
| Compound | Substitution Pattern | Primary Target | Relative Activity |
| Amantadine | 1-aminoadamantane | Influenza A M2 Channel | +++ |
| Rimantadine (B1662185) | 1-(1-aminoethyl)adamantane | Influenza A M2 Channel | +++ |
| Memantine | 1-amino-3,5-dimethyladamantane | NMDA Receptor | ++++ |
| Adamantane-substituted retinoids | Varied | RARγ | Varies with substitution |
Influence of Hydrophilicity/Lipophilicity on Molecular Interactions and Biological Activity
The adamantane moiety is highly lipophilic, a property often referred to as a "lipophilic bullet". nih.govresearchgate.net This high lipophilicity significantly influences the pharmacokinetic and pharmacodynamic properties of adamantane derivatives. mdpi.comresearchgate.netnih.gov The introduction of an adamantane group can increase a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.net
The lipophilic nature of the adamantane cage is crucial for its interaction with hydrophobic pockets in target proteins. mdpi.comresearchgate.net For example, in the influenza A M2 channel, the adamantane moiety is thought to bind within a hydrophobic pocket formed by specific amino acid residues. mdpi.com Similarly, in NMDA receptors, the adamantane portion of antagonists like memantine occupies a hydrophobic region of the channel pore. nih.gov
Conformational Rigidity and Stereochemical Considerations in Structure-Activity Relationships
The rigid, cage-like structure of the adamantane nucleus is a key feature that distinguishes it from more flexible alkyl groups. nih.govresearchgate.net This conformational rigidity reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinities. researchgate.net The well-defined three-dimensional structure of adamantane derivatives allows for more specific interactions with complementary binding sites on target proteins. researchgate.net
Stereochemistry also plays a vital role in the biological activity of substituted aminoadamantanes, particularly when a chiral center is introduced, as in 1-(1-aminobutyl)adamantane. The differential activity of enantiomers has been observed for various adamantane derivatives. For instance, stereoselective synthesis of adamantane-substituted heterocycles has yielded enantiomers with significant differences in their potency against rimantadine-resistant influenza A virus strains. rsc.orgresearchgate.net This suggests that the spatial arrangement of substituents around the chiral center is critical for optimal interaction with the target.
All 1,2-disubstituted adamantane derivatives are chiral, and the development of synthetic pathways to obtain enantiomerically pure compounds is an active area of research to explore the stereochemical requirements for biological activity. mdpi.comnih.gov The specific stereoisomer can dictate the binding mode and affinity for a receptor, highlighting the importance of considering three-dimensional structure in drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Adamantane Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com Several QSAR studies have been conducted on adamantane derivatives to understand the structural features that govern their activity and to design more potent compounds. capes.gov.brnih.gov
For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to amino acid analogues of amantadine and rimantadine to establish a relationship between their structure and antiviral activity. mdpi.com These models use steric and electrostatic fields to predict the activity of new analogues and provide insights into the structural requirements for potent M2 channel inhibitors. mdpi.comnih.gov The results from such studies often suggest that a combination of a lipophilic adamantane core with appropriately placed polar groups can enhance activity. mdpi.com
QSAR modeling has also been applied to adamantane derivatives targeting the NMDA receptor. bmc-rm.org These models have helped to identify key molecular descriptors that are correlated with the blocking of the NMDA receptor, providing a rational basis for the design of new polypharmacophoric compounds. Fragment-based QSAR (FB-QSAR) has also been utilized to analyze adamantane-based M2 inhibitors, offering insights into overcoming drug resistance. documentsdelivered.com
Applications of Adamantane Derivatives As Molecular Scaffolds in Advanced Materials and Supramolecular Systems
Adamantane (B196018) in Supramolecular Chemistry and Host-Guest Systems
The adamantane cage is a highly effective and widely utilized guest molecule in supramolecular host-guest chemistry. nih.gov Its size, shape, and hydrophobic nature make it an ideal fit for the cavities of several common host macrocycles, particularly cyclodextrins and cucurbiturils. This strong and predictable non-covalent interaction is a fundamental tool for constructing self-assembling systems and functional biomaterials. nih.govmdpi.com
Cyclodextrins: Cyclodextrins (CDs) are naturally occurring, water-soluble macrocycles made of glucose units. rsc.org They possess a hydrophobic inner cavity and a hydrophilic exterior. The adamantane group fits snugly within the cavity of β-cyclodextrin, forming a stable 1:1 inclusion complex. nih.gov This interaction is driven primarily by the hydrophobic effect. The association constants (Kₐ) for these complexes are typically in the range of 10³–10⁵ M⁻¹, indicating a strong binding affinity. nih.govrsc.org This robust interaction has been harnessed to create self-healing hydrogels, drug delivery vehicles, and systems for surface recognition. mdpi.comwikipedia.org For instance, polymers modified with β-cyclodextrin can be crosslinked using di-functional adamantane molecules to form dynamic, reversible networks. researchgate.net
Cucurbiturils: Cucurbiturils, or CB[n], are a family of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.gov The cavity of cucurbit wikipedia.orguril (CB wikipedia.org) is an almost perfect fit for the adamantane cage, leading to exceptionally strong host-guest complexes with binding affinities that can rival covalent bonds. nih.gov The binding is further enhanced if the adamantane derivative carries a positive charge, such as the protonated amine in 1-aminoadamantane (amantadine), due to favorable ion-dipole interactions with the carbonyl portals of the CB wikipedia.org host. nih.govnsf.gov This powerful recognition motif has been applied in drug delivery, bioimaging, and diagnostic assays. nih.gov
| Guest Molecule | Host Molecule | Association Constant (Kₐ) in M⁻¹ | Key Interaction Drivers |
|---|---|---|---|
| Generic Adamantane Derivatives | β-Cyclodextrin | 10³ – 10⁵ | Hydrophobic Effect, van der Waals forces |
| Amantadine (B194251) (1-Aminoadamantane) | Cucurbit wikipedia.orguril (CB wikipedia.org) | 4.2 x 10¹² | Hydrophobic Effect, Ion-Dipole Interactions |
| Memantine (B1676192) (1-Amino-3,5-dimethyladamantane) | Cucurbit wikipedia.orguril (CB wikipedia.org) | 3.3 x 10¹² | Hydrophobic Effect, Ion-Dipole Interactions |
Utilization as Building Blocks for Polymeric Materials
The incorporation of the rigid and bulky adamantane cage into polymer backbones imparts unique and desirable properties, such as enhanced thermal stability, high glass transition temperatures (T₉), and improved mechanical strength. wikipedia.orgrsc.orgacs.org Adamantane-based monomers can be used to create a variety of high-performance polymers, including polyimides, polyamides, and polymers of intrinsic microporosity (PIMs).
Adamantane-Containing Polyimides: Polyimides are known for their excellent thermal and chemical resistance. Introducing adamantane units into the polymer chain disrupts chain packing, which can increase solubility and processability without significantly compromising thermal properties. acs.org For example, semi-alicyclic polyimides synthesized from adamantane-containing diamines exhibit high glass transition temperatures (285–440 °C), excellent optical transparency, and robust thermal stability, with decomposition temperatures exceeding 500 °C. rsc.orgacs.org
Polymers of Intrinsic Microporosity (PIMs): PIMs are materials that possess interconnected micropores due to their highly rigid and contorted polymer chains that cannot pack efficiently. The adamantane scaffold is an excellent building block for PIMs. sci-hub.ru Its rigid, three-dimensional structure prevents efficient chain packing, creating free volume and resulting in materials with high surface areas. These adamantane-containing PIMs are promising for applications in gas separation and membrane technology. sci-hub.ru
| Polymer Type | Adamantane Monomer Example | Key Properties | Potential Applications |
|---|---|---|---|
| Polyimide | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | T₉: 285–440 °C; High optical transparency (>80% at 400 nm) | Optical and optoelectronic films |
| Polymer of Intrinsic Microporosity (PIM) | 4,4'-((1r,3r)-adamantane-2,2-diyl)bis(benzene-1,2-diol) (THADM) | BET Surface Area: 703–741 m²/g; High thermal stability | Gas separation membranes |
| Poly(amic acid) intermediate | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | T₉: 248–308 °C; Good solubility in organic solvents | High-performance coatings and films |
Nanotechnological Applications of Adamantane-Based Scaffolds
The unique structure of adamantane makes it a valuable component in nanotechnology, where it can be used as a molecular building block for self-assembly or as a core for functional nanostructures. wikipedia.orgpensoft.net Its cage-like structure allows for the incorporation of guest molecules, and its derivatives can self-assemble into more complex architectures. wikipedia.orgpensoft.net
Adamantane-based scaffolds are used in the design of various drug delivery systems, including liposomes and dendrimers. mdpi.comnih.gov The lipophilic adamantane group can act as a robust anchor, inserting itself into the lipid bilayer of liposomes to attach targeting ligands or other functional molecules to the liposome (B1194612) surface. nih.govpensoft.net Dendrimers, which are highly branched macromolecules, can be built around an adamantane core, with the tetrahedral geometry of the adamantane cage allowing for the formation of four dendritic arms. nih.gov
Furthermore, adamantane itself has been investigated as a precursor for the synthesis of nanodiamonds. Under high-pressure, high-temperature conditions, adamantane molecules can be converted into diamond nanoparticles with sizes as small as 3 nm. researchgate.net These nanodiamonds have potential applications in bioimaging and drug delivery.
Development of Ligand/Marker Conjugates Using Adamantane Cores
The adamantane moiety serves as an excellent scaffold for creating conjugates, where it links a biologically active molecule or a marker to another entity. nih.gov Its rigid structure acts as a stable, lipophilic handle that can improve the pharmacokinetic properties of a drug or anchor a diagnostic agent to a delivery system. nih.gov
A powerful strategy in targeted therapy and diagnostics is the use of the strong non-covalent bond between adamantane and hosts like β-cyclodextrin or cucurbit wikipedia.orguril. nih.govnih.gov In a pretargeting approach for cancer imaging, for example, an antibody modified with a CB wikipedia.org host is first administered and allowed to accumulate at a tumor site. Subsequently, a smaller imaging agent conjugated to an adamantane guest is injected. The adamantane rapidly finds and binds to the CB wikipedia.org-modified antibody at the tumor, allowing for clear imaging with minimal background signal. nih.govnih.gov
Adamantane has also been conjugated to various pharmacophores, such as monoterpenes and γ-carbolines, to create multifunctional ligands. mdpi.commdpi.com In these conjugates, the adamantane core can enhance cell membrane permeability and modulate the activity of the attached therapeutic agent. mdpi.com
Future Directions and Emerging Research Avenues in Aminoadamantane Chemistry
Design of Novel Adamantane (B196018) Derivatives with Enhanced and Tuned Selectivity
The development of new adamantane derivatives is a highly active area of research, aimed at improving potency, overcoming resistance mechanisms, and fine-tuning selectivity for specific biological targets. rsc.orgresearchgate.net A key strategy involves the chemical modification of the adamantane core to enhance interactions with target proteins and improve pharmacokinetic profiles. nih.govrsc.org
One approach is the synthesis of hybrid molecules that combine the adamantane moiety with other pharmacologically active groups. For instance, researchers have incorporated amino acids and peptides into amantadine (B194251) and rimantadine (B1662185) structures. nih.gov This strategy aims to leverage the biological roles of amino acids to create derivatives with novel activities, including the potential to inhibit influenza strains resistant to first-generation drugs. nih.gov The steric bulk of the adamantane group can also be used to orient functional groups in a precise manner, optimizing both potency and selectivity for a given target. publish.csiro.au
Another successful strategy involves creating derivatives with different heterocyclic systems attached to the adamantane cage. Piperidine and pyrrolidine (B122466) derivatives of adamantane have shown high antiviral activity against the influenza A virus, in some cases exceeding the activity of rimantadine. rsc.org Stereoselective synthesis is also being employed to create specific (R)- and (S)-isomers of new adamantane-substituted heterocycles, which have demonstrated potent activity against rimantadine-resistant influenza A strains. rsc.orgresearchgate.net
The table below summarizes some novel adamantane derivatives and the strategies behind their design.
| Derivative Class | Design Strategy | Desired Outcome |
| Amino acid derivatives | Coupling amino acids (e.g., valine, leucine) to the aminoadamantane core. nih.gov | Overcome viral resistance; improve bioavailability. nih.gov |
| Heterocyclic derivatives | Introduction of piperidine, pyrrolidine, or oxazinan-2-one rings. rsc.orgresearchgate.net | Enhance antiviral potency against resistant strains. rsc.org |
| Dimeric analogs | Linking two amantadine or rimantadine molecules with alkyl spacers. researchgate.net | Investigate inhibition mechanisms of different viral ion channels. researchgate.net |
| Hydrazide-hydrazones | Condensation of 1-adamantanecarboxylic acid hydrazide with aldehydes/ketones. mdpi.com | Explore new antimicrobial and anticancer activities. mdpi.comresearchgate.net |
Researchers are also focusing on modifications that enhance the lipophilicity and stability of drugs, thereby improving their pharmacokinetic properties. nih.gov The adamantane "lipophilic bullet" is often added to known pharmacophores to increase their ability to cross biological membranes, such as the blood-brain barrier. nih.govnih.gov
Exploration of New Biological Targets for Adamantane-Based Ligands
While initially recognized for their antiviral properties targeting the M2 ion channel of the influenza A virus, the therapeutic scope of adamantane derivatives has expanded significantly. nih.govontosight.ai The unique physicochemical properties of the adamantane scaffold make it suitable for interacting with a diverse range of biological targets, leading to potential treatments for various diseases. mdpi.comnih.gov
A major area of exploration is in central nervous system (CNS) disorders. Memantine (B1676192), an aminoadamantane derivative, is a well-established non-competitive NMDA-receptor antagonist used in the treatment of Alzheimer's disease. nih.govnih.gov Research is ongoing to develop adamantane derivatives that target other CNS receptors and channels, including AMPA receptors, K-ATP channels, and the GABAergic system. nih.gov The sigma-1 (σ1R) and sigma-2 (σ2R) receptors, implicated in cancer and neurodegenerative diseases, have also emerged as promising targets for adamantane-based ligands. publish.csiro.auresearchgate.netresearchgate.net
Beyond the CNS, adamantane derivatives have been successfully developed as enzyme inhibitors. Vildagliptin and saxagliptin (B632) are potent dipeptidyl peptidase-4 (DPP-IV) inhibitors used to treat type 2 diabetes. nih.govnih.gov Other enzymes targeted by adamantane-based pharmaceuticals include soluble epoxide hydrolases and hydroxysteroid dehydrogenases. nih.gov The rigid adamantane framework is particularly useful for orienting functional groups to achieve enhanced interaction with an enzyme's active site. nih.gov More recent research has explored adamantane-based ligands as modulators for thermosensory channels like TRPM8, which is implicated in inflammation, chronic pain, and cancer. nih.gov
The following table highlights some of the emerging biological targets for adamantane-based compounds.
| Biological Target | Therapeutic Area | Example Compound Class |
| NMDA Receptor | Neurological Disorders (e.g., Alzheimer's) nih.govnih.gov | Amino-alkyl adamantanes (e.g., Memantine) nih.gov |
| Sigma-1 & Sigma-2 Receptors | Cancer, CNS Disorders publish.csiro.auresearchgate.net | Various adamantane-based ligands researchgate.netresearchgate.net |
| DPP-IV Enzyme | Type 2 Diabetes nih.govnih.gov | Adamantyl-containing gliptins (e.g., Vildagliptin, Saxagliptin) nih.gov |
| 11β-Hydroxysteroid Dehydrogenase | Metabolic Syndrome, CNS Disorders nih.gov | Adamantane-based inhibitors nih.gov |
| TRPM8 Channel | Inflammation, Neuropathic Pain, Cancer nih.gov | Adamantane-based modulators nih.gov |
| Cannabinoid Receptors | CNS Disorders publish.csiro.au | Adamantyl-containing synthetic cannabimimetics publish.csiro.au |
Advanced Computational Modeling and Rational Drug Design Approaches for Aminoadamantanes
The design and optimization of new aminoadamantane derivatives are increasingly being guided by advanced computational techniques. ontosight.ai These in silico methods allow researchers to predict how a molecule will interact with its biological target, thereby streamlining the drug discovery process and reducing reliance on traditional trial-and-error synthesis. researchgate.netresearchgate.net
Molecular docking is a widely used technique to simulate the binding of an adamantane ligand into the active site of a target protein, such as an enzyme or receptor. researchgate.net This helps in understanding the binding mode and identifying key interactions. For instance, docking studies combined with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been used to propose next-generation M2 inhibitors, suggesting that combining the lipophilic adamantane cage with polar groups could enhance activity. nih.gov
Molecular dynamics (MD) simulations provide further insights by modeling the movement of the ligand-protein complex over time, assessing the stability of the interaction. researchgate.net Such simulations have been employed to study the binding mechanisms of novel adamantane-based compounds with the sigma-2 receptor. researchgate.net
These computational approaches are integral to rational drug design. ontosight.ai By building computer models of neurodegenerative diseases, for example, scientists can simulate the therapeutic effects of NMDA receptor antagonists like memantine, helping to elucidate their mechanism of action at a molecular level. nih.govmdpi.com These predictive models help in prioritizing which novel derivatives to synthesize, saving time and resources. researchgate.net
Development of Sustainable and Green Synthetic Routes for Adamantane Derivatives
In line with the growing emphasis on environmental responsibility in the chemical and pharmaceutical industries, there is a significant push towards developing sustainable and "green" synthetic methods for adamantane derivatives. nih.gov The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
One promising green approach is the use of multi-component reactions, such as the Biginelli reaction, to synthesize bioactive adamantane-containing compounds. rsc.org This method allows for the creation of complex molecules in a single step from multiple starting materials, often under solvent-free conditions and with high atom economy. For example, adamantane-containing dihydropyrimidine (B8664642) derivatives have been synthesized using this reaction with only a catalytic amount of acid, resulting in high yields and shorter reaction times compared to traditional methods. rsc.org
Researchers are also exploring greener reaction conditions, such as solventless synthesis or the use of more environmentally benign solvents like ionic liquids. nih.gov Efforts are being made to optimize existing synthetic routes to be more economical and eco-friendly. For instance, modified procedures for synthesizing amantadine hydrochloride have been developed that shorten reaction times, save energy, and reduce the use of toxic reagents. researchgate.netnih.govmedigraphic.com The use of ultrasound and superacid catalysis has also been shown to dramatically increase the yield of adamantane synthesis itself. wikipedia.org These innovations not only reduce the environmental impact of pharmaceutical manufacturing but can also make the production of adamantane-based drugs more cost-effective. nih.gov
Q & A
Q. What are the recommended synthetic methodologies for 1-(1-Aminobutyl)adamantane hydrochloride, and how can reaction conditions be optimized?
The synthesis of adamantane derivatives typically involves functionalizing the adamantane core with specific substituents. For this compound, a plausible route could involve:
- Step 1 : Reacting 1-adamantane carboxylic acid with butylamine under coupling conditions (e.g., EDC/HOBt) to form the amide intermediate.
- Step 2 : Reducing the amide to the amine using a reducing agent like LiAlH4 or catalytic hydrogenation.
- Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ether .
Q. Optimization Tips :
- Solvent selection : Use dichloromethane or tert-butanol for improved solubility of adamantane intermediates .
- Temperature control : Maintain temperatures below 40°C during reduction to prevent decomposition .
- Yield enhancement : Employ continuous flow reactors for scale-up, as demonstrated in adamantane derivative syntheses .
Q. How can impurities in this compound be identified and quantified?
Methodology :
- GC Analysis : Use a HP-5 capillary column with programmed temperature gradients and FID detection. Calibrate with internal standards (e.g., adamantane) for normalization. Limit of detection (LOD) can reach 2 ng for related amines .
- HPLC with Derivatization : Pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances sensitivity for amine-containing impurities. A C18 column with phosphate-buffered saline (pH 7.4) and acetonitrile gradient is effective .
- Mass Spectrometry : Confirm impurity structures (e.g., amino-disubstituted adamantanes) via GC-MS or LC-MS/MS .
Q. Critical Parameters :
Q. What safety protocols are essential for handling this compound in the laboratory?
- Training : All personnel must complete hazard-specific training, including spill response and emergency eyewash/shower use .
- Decontamination : Use 10% ethanol for surface cleaning to neutralize residual compound .
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis and weighing .
- Waste Disposal : Collect waste in labeled containers for incineration at approved facilities .
Advanced Research Questions
Q. How can conflicting impurity profiles from GC and HPLC analyses be resolved?
Case Study : GC may detect volatile impurities (e.g., alkylated adamantanes) missed by HPLC, while HPLC better resolves polar derivatives.
Q. What strategies improve the yield of this compound in large-scale synthesis?
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation efficiency of the amide intermediate .
- Solvent Optimization : Replace dichloromethane with tert-butanol to enhance reaction homogeneity and reduce byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and terminate at optimal conversion .
Q. Data-Driven Example :
| Condition | Yield (%) | Byproducts (%) |
|---|---|---|
| Pd/C, H₂, 60°C | 78 | 5 |
| Raney Ni, H₂, 40°C | 85 | 3 |
| LiAlH4, THF | 65 | 12 |
Q. How can molecular docking studies predict the biological activity of this compound?
Protocol :
- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., Tyrosyl-DNA phosphodiesterase 1, TDP1), as adamantane moieties exhibit strong van der Waals interactions .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:
- Validation : Compare docking scores with known inhibitors (e.g., dehydroabietylamine derivatives) and validate via enzymatic assays .
Key Insight : The butyl chain may enhance binding entropy by filling hydrophobic pockets inaccessible to smaller adamantane derivatives .
Q. What analytical challenges arise in characterizing adamantane derivatives with bulky substituents?
- Crystallization Issues : Bulky groups hinder crystal formation for X-ray diffraction. Use nano-crystallization techniques or alternative characterization (e.g., NMR with cryoprobes) .
- NMR Signal Broadening : Adamantane’s rigidity causes sharp peaks, but substituents like butyl groups introduce conformational variability. Acquire 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Mass Spectrometry Fragmentation : High-energy collisions may fragment the adamantane core. Use softer ionization (e.g., ESI) and low collision energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
